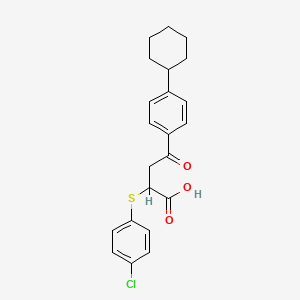

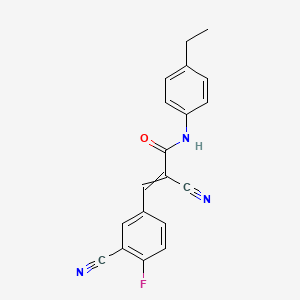

![molecular formula C24H18BrN3 B2719887 3-(3-bromophenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901030-96-4](/img/structure/B2719887.png)

3-(3-bromophenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(3-bromophenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and rings. It has a pyrazolo[4,3-c]quinoline core, which is a type of quinoline . Quinolines are a class of compounds that have a wide range of applications in medicinal chemistry .

Chemical Reactions Analysis

Quinolines are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The presence of the bromophenyl, ethyl, and phenyl groups could potentially influence the reactivity of the compound.Scientific Research Applications

Dye Chemistry and Photonics

Quinoline-containing compounds, including our target molecule, often serve as dyes due to their extended π-conjugated systems. These systems facilitate efficient intramolecular charge transfer (ICT), making them valuable in photonics and optoelectronics. The electron-acceptor part of such π-conjugated systems frequently includes aromatic nitrogen-containing heterocycles like quinoline . Researchers explore their use in photosensitive materials, liquid crystal displays, and other optical applications.

Metal Complexation and Ligand Chemistry

Quinophthalones (QPH) and their derivatives act as ligands, forming stable complexes with various metal cations (e.g., cobalt, nickel, copper). These interactions have implications in catalysis, sensing, and materials science. Understanding the coordination chemistry of quinophthalones contributes to designing novel metal-based systems .

Anticorrosion Properties

Studies have investigated the anticorrosion effects of quinophthalones and related analogues (such as pyrophthalones). While quinophthalones contain a quinoline ring, pyrophthalones feature a pyridine ring. Researchers explore the correlation between their structures and effectiveness as anticorrosion reagents .

Pharmaceutical Applications

Substituted quinophthalones serve as starting points for creating pharmaceutical compounds. Their unique structural features make them interesting candidates for drug development. Researchers explore their potential therapeutic properties .

Materials Science and Electroactive Materials

Quinophthalones contribute to the development of electroactive materials with n-type conductivity. Their electron-affinity characteristics, stemming from the quinoline ring and β-diketone fragment, make them relevant in materials science. Applications include organic semiconductors and conductive polymers .

Synthetic Methodology and Green Chemistry

Researchers continually explore innovative synthetic routes for quinoline derivatives. Recent advances include green and clean synthesis methods, such as microwave-assisted reactions, solvent-free conditions, and the use of recyclable catalysts. These approaches enhance the sustainability and efficiency of quinoline synthesis .

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-(3-bromophenyl)-8-ethyl-1-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18BrN3/c1-2-16-11-12-22-20(13-16)24-21(15-26-22)23(17-7-6-8-18(25)14-17)27-28(24)19-9-4-3-5-10-19/h3-15H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSXHPUVROJCAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC(=CC=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-bromophenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

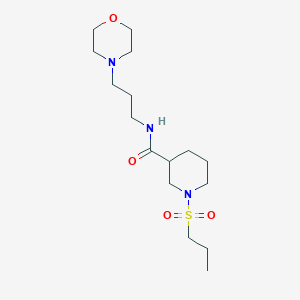

![3-(2-methoxyphenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2719804.png)

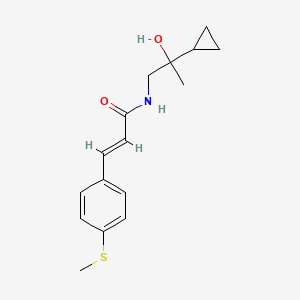

![N-[(1R)-1-Cyanopropyl]-2,2-difluoro-2-(3-methoxyphenyl)acetamide](/img/structure/B2719807.png)

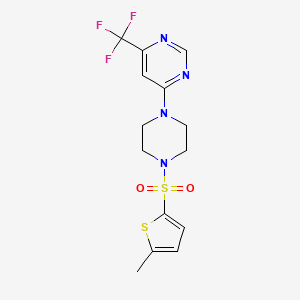

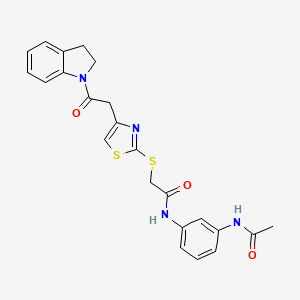

![2-{4-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-methylacetamide](/img/structure/B2719809.png)

![Ethyl 5-[3-(4-chlorophenyl)sulfanylpropanoylamino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B2719810.png)

![2-(3-Chlorophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2719813.png)

![2-[(5-Carbamoyl-1-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2719817.png)

![Methyl 3-hydroxythieno[3,2-c]quinoline-2-carboxylate](/img/structure/B2719821.png)